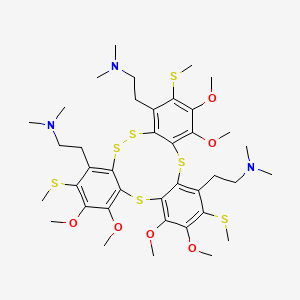
Lissoclibadin 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lissoclibadin 1 is an organosulfur heterocyclic compound isolated from the ascidian Lissoclinum badium. It has been shown to exhibit cytotoxicity against human cancer cell lines. It has a role as an animal metabolite, a marine metabolite and an antineoplastic agent. It is an aromatic ether, an aryl sulfide, a tertiary amino compound, an organic heterotetracyclic compound and an organosulfur heterocyclic compound.
Applications De Recherche Scientifique
Cytotoxicity
Lissoclibadin 1 has demonstrated significant cytotoxic effects against several human solid tumor cell lines, including:
| Cell Line | Type of Cancer | IC50 (µM) |
|---|---|---|
| HCT-15 | Colon Adenocarcinoma | 0.5 |
| HeLa-S3 | Cervical Adenocarcinoma | 1.2 |
| MCF-7 | Breast Adenocarcinoma | 0.8 |
| NCI-H28 | Mesothelioma | 1.5 |
These results indicate that this compound is particularly effective against colon cancer cells, with an IC50 value of 0.5 µM, suggesting a strong potential for development as a chemotherapeutic agent .
In Vivo Studies
In vivo experiments using nude mice models have demonstrated that this compound can suppress tumor growth without significant adverse effects. Mice injected with HCT-15 cells and treated with this compound exhibited reduced tumor size compared to control groups, highlighting its potential as a therapeutic agent .
Immunomodulatory Effects
Aside from its cytotoxic properties, this compound has been studied for its effects on immune responses:
- IL-8 Production : Studies show that this compound does not increase IL-8 levels in PMA-stimulated HL-60 cells, indicating a complex interaction with immune signaling pathways .
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound in various experimental settings:
- Study on Cytotoxicity : A study conducted by Tatsuta et al. demonstrated that this compound exhibited the most potent cytotoxicity among other lissoclibadins tested against multiple cancer cell lines .
- Mechanistic Insights : Research by Patil et al. explored the structural characteristics of lissoclibadins and their correlation with biological activity, emphasizing the importance of structural modifications in enhancing their therapeutic potential .
- Comparative Analysis : A comparative study showed that while other lissoclibadins exhibited varying degrees of activity against different cell lines, this compound consistently demonstrated superior efficacy against colon cancer cells .
Propriétés
Formule moléculaire |
C39H57N3O6S7 |
|---|---|
Poids moléculaire |
888.4 g/mol |
Nom IUPAC |
2-[14,19-bis[2-(dimethylamino)ethyl]-6,7,11,12,21,22-hexamethoxy-5,13,20-tris(methylsulfanyl)-2,9,16,17-tetrathiatetracyclo[16.4.0.03,8.010,15]docosa-1(22),3,5,7,10,12,14,18,20-nonaen-4-yl]-N,N-dimethylethanamine |
InChI |
InChI=1S/C39H57N3O6S7/c1-40(2)19-16-22-31(49-13)25(43-7)28(46-10)37-34(22)52-38-29(47-11)26(44-8)32(50-14)23(17-20-41(3)4)35(38)54-55-36-24(18-21-42(5)6)33(51-15)27(45-9)30(48-12)39(36)53-37/h16-21H2,1-15H3 |
Clé InChI |
SYYGQWWWVKVZAF-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC1=C2C(=C(C(=C1SC)OC)OC)SC3=C(C(=C(C(=C3SSC4=C(C(=C(C(=C4S2)OC)OC)SC)CCN(C)C)CCN(C)C)SC)OC)OC |
Synonymes |
lissoclibadin 1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















